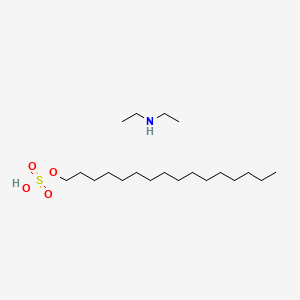

Diethylammonium hexadecyl sulphate

Description

Diethylammonium hexadecyl sulphate (CAS 51541-51-6) is an anionic surfactant composed of a hexadecyl (C16) chain linked to a sulphate group, paired with a diethylammonium counterion. It is also known by aliases such as bis(2-hydroxyethyl)ammonium hexadecyl sulphate and diethanolamine cetyl sulfate . The compound’s structure enables it to act as a surface-active agent, reducing interfacial tension in aqueous solutions. Its applications span detergents, emulsifiers, and industrial formulations where stable foaming and solubilization are required .

Properties

CAS No. |

94110-18-6 |

|---|---|

Molecular Formula |

C20H45NO4S |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

N-ethylethanamine;hexadecyl hydrogen sulfate |

InChI |

InChI=1S/C16H34O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-5-4-2/h2-16H2,1H3,(H,17,18,19);5H,3-4H2,1-2H3 |

InChI Key |

MADASEMXYZRAQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium hexadecyl sulphate can be synthesized through the reaction of diethylamine with hexadecyl sulphate. The process typically involves the following steps:

Reaction of Diethylamine with Hexadecyl Sulphate: Diethylamine is reacted with hexadecyl sulphate in an aqueous medium. The reaction is usually carried out at a controlled temperature to ensure optimal yield.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation or membrane filtration, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium hexadecyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulphate group to sulfide or other reduced forms.

Substitution: The compound can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethylammonium hexadecyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.

Mechanism of Action

The mechanism of action of diethylammonium hexadecyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with diethylammonium hexadecyl sulphate, differing in their anionic groups, counterions, or alkyl chain modifications:

Key Observations :

- Anionic Group Impact :

- Sulphate vs. Phosphate : Sulphate groups (as in this compound) confer higher water solubility compared to phosphate, which is bulkier and may form less stable micelles .

- Stearate vs. Sulphate : Hexadecyltrimethylammonium stearate’s stearate (C18 carboxylate) group increases hydrophobicity, making it more suited for lipid-rich formulations like cosmetics .

- Counterion Effects: Diethylammonium vs. Trimethylammonium: Diethylammonium’s larger size and lower polarity reduce water solubility compared to trimethylammonium, which is smaller and more polar . Ammonium vs. Diethanolamine: Diammonium hexadecyl phosphate’s ammonium ions enhance solubility in polar solvents, whereas diethanolamine (in DEA-cetyl sulfate) introduces hydroxyl groups, improving compatibility with hydrophilic matrices .

Toxicity and Environmental Considerations

- This compound: Limited toxicity data available, but anionic surfactants generally exhibit lower acute toxicity compared to cationic variants. Moderate biodegradability is expected due to the sulphate group .

- Hexadecyltrimethylammonium Stearate : Cationic surfactants like this are often toxic to aquatic life and persist in environments due to resistance to microbial degradation .

- Hexadecyl isononanoate: As an ester, it is likely more biodegradable but primarily functions as an emollient rather than a surfactant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.